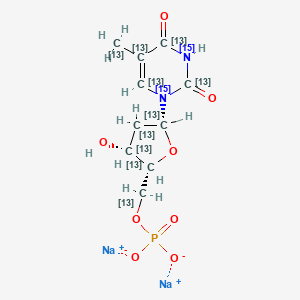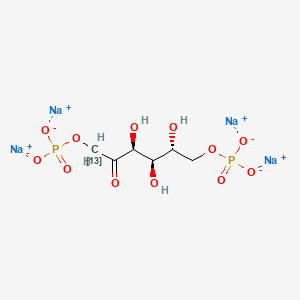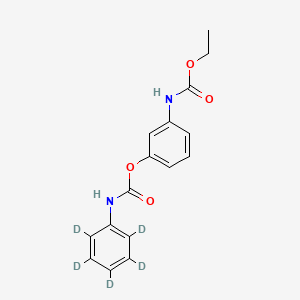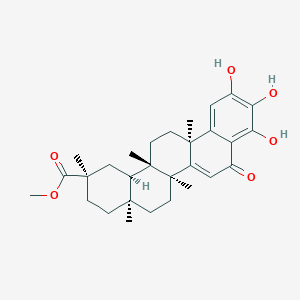
Blepharotriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Blepharotriol is a phenolic triterpene compound isolated from the plant Maytenus blepharodes. It exhibits significant antimicrobial activity, particularly against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 8-4 µg/ml . Additionally, this compound demonstrates cytotoxic activity against various cell lines, including HeLa cells, with half-maximal inhibitory concentrations (IC50s) of 12.2 µM .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Blepharotriol can be synthesized through the semisynthesis of 6-deoxoblepharodol from pristimerin . The synthetic route involves several steps, including oxidation and reduction reactions, under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from Maytenus blepharodes using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extracted compound is then purified through various chromatographic techniques to achieve the required purity for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Blepharotriol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
Aplicaciones Científicas De Investigación
Blepharotriol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties and reactions of phenolic triterpenes.
Medicine: Potential therapeutic applications due to its cytotoxic activity against cancer cell lines.
Industry: Utilized in the development of antimicrobial agents and other bioactive compounds.
Mecanismo De Acción
Blepharotriol exerts its effects through several mechanisms:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.
Cytotoxic Activity: It induces apoptosis in cancer cells by activating various molecular pathways involved in cell death.
Comparación Con Compuestos Similares
Blepharotriol is unique among phenolic triterpenes due to its specific antimicrobial and cytotoxic activities. Similar compounds include:
Pristimerin: Another phenolic triterpene with similar biological activities.
Betulinic Acid: Known for its anticancer and antiviral properties.
Oleanolic Acid: Exhibits anti-inflammatory and hepatoprotective effects.
This compound stands out due to its specific activity against Bacillus subtilis and its potential therapeutic applications in cancer treatment .
Propiedades
Fórmula molecular |
C29H38O6 |
|---|---|
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
methyl (2R,4aS,6aR,6aS,14aS,14bR)-9,10,11-trihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate |
InChI |
InChI=1S/C29H38O6/c1-25-7-8-26(2,24(34)35-6)15-20(25)29(5)12-10-27(3)16-13-18(31)22(32)23(33)21(16)17(30)14-19(27)28(29,4)11-9-25/h13-14,20,31-33H,7-12,15H2,1-6H3/t20-,25-,26-,27+,28-,29+/m1/s1 |
Clave InChI |
HQWIBPMOZRBBCQ-XOKHPUJZSA-N |
SMILES isomérico |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)O)O)O)C)C)(C)C(=O)OC |
SMILES canónico |
CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)O)O)O)C)C)(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)
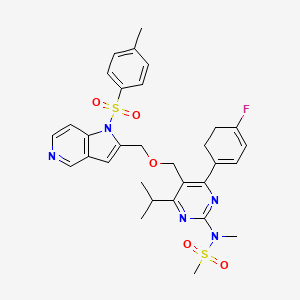
![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12403830.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
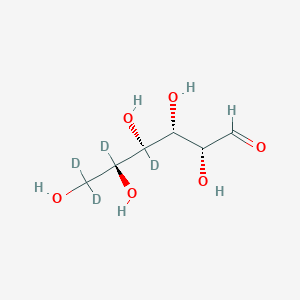
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)

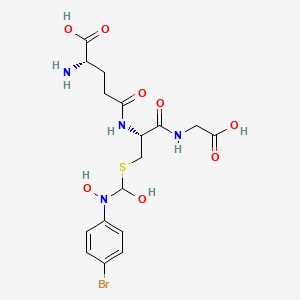
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)
